molecular formula C20H19NO3S2 B2618793 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421497-27-9

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2618793
CAS RN: 1421497-27-9
M. Wt: 385.5
InChI Key: GFXJZPPXPHFUDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, like our compound, have been synthesized by heterocyclization of various substrates . Protodeboronation of pinacol boronic esters is a significant synthetic method . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also includes an isopropoxy group and a benzamide group, attached to the thiophene ring via a methyl group.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene, a component of our compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves binding to the Dvl protein and preventing its interaction with other proteins in the Wnt signaling pathway. This leads to inhibition of downstream signaling events that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is its specificity for the Dvl protein, which makes it a useful tool for studying the Wnt signaling pathway and its role in cancer development. However, its potency and efficacy may vary depending on the specific cancer cell type and the experimental conditions. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in laboratory experiments.

Future Directions

There are several potential future directions for research on 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway that could be used as cancer therapeutics. Another area of research is the identification of biomarkers that could be used to predict which patients would be most likely to benefit from treatment with this compound or other Wnt pathway inhibitors. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in other diseases, such as inflammatory bowel disease and osteoporosis, where dysregulation of the Wnt signaling pathway has been implicated.

Synthesis Methods

The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves several steps, starting with the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarboxaldehyde to form the corresponding amide. The final step involves the reaction of the amide with 2-thiophenecarboxaldehyde in the presence of a palladium catalyst to form the target molecule.

Scientific Research Applications

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called Dvl, which plays a critical role in the Wnt signaling pathway. Dysregulation of this pathway has been linked to the development of several types of cancer, including breast, colon, and pancreatic cancer.

properties

IUPAC Name

4-propan-2-yloxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXJZPPXPHFUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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